molecular formula C7H4ClIN2O B3295209 3-Chloro-4-iodo-1H-indazol-6-ol CAS No. 887570-20-9

3-Chloro-4-iodo-1H-indazol-6-ol

Cat. No.: B3295209
CAS No.: 887570-20-9
M. Wt: 294.48 g/mol
InChI Key: GVHLMAUJZDVMQT-UHFFFAOYSA-N
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Description

3-Chloro-4-iodo-1H-indazol-6-ol is a halogenated indazole derivative characterized by chlorine at position 3, iodine at position 4, and a hydroxyl group at position 6. Indazoles are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

Properties

IUPAC Name

3-chloro-4-iodo-2H-indazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2O/c8-7-6-4(9)1-3(12)2-5(6)10-11-7/h1-2,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHLMAUJZDVMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Cl)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-iodo-1H-indazol-6-ol typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the use of 2-fluorobenzaldehyde and hydrazine, which undergoes cyclization to form the indazole core

Industrial Production Methods: Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and high yields. For example, a Cu(OAc)2-catalyzed reaction can be used to form the N-N bond in the presence of oxygen as the terminal oxidant .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-iodo-1H-indazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of dehalogenated indazole derivatives.

    Substitution: Formation of substituted indazole derivatives with different halogens or functional groups.

Scientific Research Applications

3-Chloro-4-iodo-1H-indazol-6-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-iodo-1H-indazol-6-ol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s halogen substituents play a crucial role in enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) CAS Number Key Features
3-Chloro-4-iodo-1H-indazol-6-ol C₇H₄ClIN₂O 326.48 (estimated) Cl (3), I (4), -OH (6) Not available Hydroxyl group enhances polarity
3-Bromo-4-chloro-1H-indazol-6-ol C₇H₄BrClN₂O 247.48 Br (3), Cl (4), -OH (6) 887569-81-5 Bromine increases steric bulk
3-Chloro-6-fluoro-4-iodo-1H-indazole C₇H₃ClFIN₂ 328.47 Cl (3), I (4), F (6) 887567-88-6 Fluorine improves metabolic stability
6-Chloro-3-iodo-1H-indazol-4-amine C₇H₅ClIN₃ 293.49 Cl (6), I (3), -NH₂ (4) 885520-00-3 Amine group enables hydrogen bonding
6-Chloro-3-iodo-4-methoxy-1H-indazole C₈H₅ClIN₂O 308.50 Cl (6), I (3), -OCH₃ (4) 885519-68-6 Methoxy group reduces acidity
6-Chloro-3-iodo-4-nitro-1H-indazole C₇H₃ClIN₃O₂ 323.47 Cl (6), I (3), -NO₂ (4) 885519-97-1 Nitro group enhances electrophilicity

Key Observations :

  • Functional Group Impact : The hydroxyl group at position 6 enhances solubility in polar solvents compared to the fluorine-substituted analog (328.47 g/mol) . However, the methoxy variant (308.50 g/mol) exhibits reduced acidity and improved lipophilicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-4-iodo-1H-indazol-6-ol?

  • Methodology :

  • Halogenation : Sequential halogenation (chlorination followed by iodination) using reagents like SOCl₂ for chlorination and iodine monochloride (ICl) for iodination.
  • Cyclization : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for indazole core formation, as demonstrated in analogous indazole syntheses using CuI in PEG-400/DMF solvent systems .
  • Purification : Flash column chromatography (70:30 EtOAc/hexane) or recrystallization in hot EtOAc for isolation .

Q. How can this compound be purified effectively?

  • Methodology :

  • Chromatography : Use silica gel column chromatography with gradient elution (e.g., 70:30 EtOAc/hexane) to resolve polar impurities .
  • Recrystallization : Optimize solvent polarity (e.g., hot EtOAc) for crystal formation, as seen in related indazole derivatives .
  • Residual Solvent Removal : Vacuum drying at 70°C to eliminate traces of DMF or PEG-400 .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm substitution patterns and hydroxyl group presence (δ ~8–10 ppm for indazole protons) .
  • HRMS : FAB-HRMS or ESI-HRMS for molecular ion validation (e.g., [M+H]⁺) .
  • IR : Detect hydroxyl (~3200–3500 cm⁻¹) and C-I/C-Cl stretches (500–600 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in NMR or crystallographic data be resolved?

  • Methodology :

  • 2D NMR : Use HSQC/HMBC to assign ambiguous proton-carbon correlations, especially for overlapping signals in aromatic regions .
  • Crystallography : Refine X-ray data with SHELXL (for small molecules) or WinGX for structure validation, ensuring R-factor < 0.05 .
  • Comparative Analysis : Cross-reference with structurally similar indazoles (e.g., 6-Chloro-4-iodo-1H-indazole) to identify positional isomerism .

Q. What strategies optimize low reaction yields in halogenation steps?

  • Methodology :

  • Catalyst Screening : Test alternative catalysts (e.g., Pd/Cu bimetallic systems) for improved halogenation efficiency.
  • Solvent Optimization : Replace PEG-400/DMF with DMAc or DCE to reduce side reactions .
  • Kinetic Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction time/temperature .

Q. How can computational methods predict the compound’s reactivity or biological interactions?

  • Methodology :

  • DFT Calculations : Model electrophilic substitution sites using Gaussian or ORCA software, referencing torsional angles and charge distribution in analogous compounds .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina, guided by indazole-based pharmacophores .

Q. What are the challenges in studying the compound’s stability under varying conditions?

  • Methodology :

  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways.
  • HPLC-MS Monitoring : Track decomposition products (e.g., dehalogenation or oxidation) using C18 columns and acetonitrile/water gradients .

Q. How can substituent effects (Cl, I, OH) be systematically evaluated for biological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., 3-Bromo-4-fluoro derivatives) and compare cytotoxicity via MTT assays .
  • QSAR Modeling : Use MOE or Schrödinger to correlate electronic parameters (Hammett σ) with activity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-iodo-1H-indazol-6-ol
Reactant of Route 2
3-Chloro-4-iodo-1H-indazol-6-ol

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